Gadusol: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biosynthesis
Gadusol: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadusol (C₈H₁₂O₆) is a naturally occurring cyclohexenone derivative first identified in the roe of Atlantic cod (Gadus morhua).[1] Initially believed to be of dietary origin, subsequent research has revealed its de novo biosynthesis in a range of vertebrates, including fish, amphibians, reptiles, and birds.[1][2] Functioning as a potent, transparent sunscreen, gadusol provides critical protection against ultraviolet (UV) radiation, particularly during embryonic and larval stages in fish.[3][4] Its remarkable photostability and antioxidant properties have garnered significant interest for potential applications in pharmaceuticals and cosmetics. This guide provides a detailed examination of the chemical structure of gadusol, its physicochemical properties, biosynthetic pathway, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
Gadusol is chemically identified as 3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one.[5][6][7] Its molecular structure is characterized by a cyclohexenone core, which is a six-membered ring containing a ketone and a carbon-carbon double bond.[6] This core is substituted with multiple hydroxyl groups and a methoxy (B1213986) group, contributing to its chemical reactivity and physical properties. The conjugated system within the ring is responsible for its strong UV-absorbing capabilities.[5]
Structural Identifiers
Quantitative Physicochemical Data
The physicochemical properties of gadusol, particularly its UV absorption, are pH-dependent. This is due to the tautomeric equilibrium between its enol and enolate forms.[8][9] Below pH 4.2, the enol form predominates, while at neutral or higher pH, the enolate form is the major species.[8]
| Property | Value | Conditions | Reference(s) |
| Molecular Weight | 204.18 g/mol | - | [5][6][7] |
| pKa | 4.2 | Aqueous solution | [8] |
| UV Absorption Maximum (λmax) | 268 nm | Acidic (pH < 4.2) | [1][5][8] |
| 296 nm | Neutral to Basic (pH ≥ 7) | [1][5][8] | |
| Molar Extinction Coefficient (ε) | 12,400 L·mol⁻¹·cm⁻¹ | at 268 nm | [5][8] |
| 21,800 L·mol⁻¹·cm⁻¹ | at 296 nm | [5][8] |
Biosynthesis of Gadusol
Unlike mycosporine-like amino acids (MAAs), which are typically acquired through diet in vertebrates, gadusol is synthesized de novo.[2][10] The biosynthetic pathway is remarkably concise, involving two key enzymes that convert a substrate from the pentose (B10789219) phosphate (B84403) pathway into the final product.
The biosynthesis begins with sedoheptulose-7-phosphate .[6][11] The first dedicated step is catalyzed by 2-epi-5-epi-valiolone synthase (EEVS) , a type of sugar phosphate cyclase.[11][12] This enzyme converts the starting sugar into the intermediate 2-epi-5-epi-valiolone , which contains the core cyclohexane (B81311) ring structure.[10][11]
The second and final step is carried out by a bifunctional enzyme, a methyltransferase-oxidoreductase (MT-Ox) .[11][12] This enzyme first methylates the intermediate and then performs an oxidation to yield gadusol.[5] This two-enzyme pathway has been identified in zebrafish and is conserved across various vertebrate species.[12]
Caption: The enzymatic conversion of sedoheptulose-7-phosphate to gadusol.
Experimental Protocols
Isolation and Extraction of Gadusol from Zebrafish Embryos
This protocol is adapted from methodologies described for the confirmation of de novo gadusol synthesis in zebrafish (Danio rerio).[2][13]
Objective: To isolate and extract gadusol from zebrafish embryos for analytical characterization.
Materials:
-
Zebrafish embryos (72 hours post-fertilization, hpf)
-
Euthanasia solution (ice-cold water/induced hypoxia)
-
Liquid nitrogen
-
Pestle and mortar
-
Lyophilizer (freeze-dryer)
-
Methanol (B129727) (MeOH), HPLC grade
-
Water (H₂O), HPLC grade
-
Centrifuge and microcentrifuge tubes
-
HPLC system with a C18 column
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Methodology:
-
Embryo Collection: Collect zebrafish embryos at 72 hpf.
-
Euthanasia: Euthanize the embryos by rapid chilling on ice for 30 minutes to induce hypoxia.[13]
-
Lyophilization: Remove excess media, freeze the embryos at -80°C, and lyophilize overnight until completely dry.[13]
-
Homogenization: Grind the freeze-dried embryos into a fine powder using a pestle and mortar under liquid nitrogen.[13]
-
Extraction:
-
Transfer the powder to a pre-weighed glass vial.
-
Add an extraction solvent of 80:20 Methanol:Water (v/v).
-
Vortex thoroughly and incubate for 15 minutes at room temperature.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the debris.
-
-
Sample Preparation: Carefully collect the supernatant containing the gadusol extract. Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Analysis:
-
HPLC: Analyze the extract using a reverse-phase HPLC system. The mobile phase can consist of a gradient of water and methanol with 0.1% formic acid. Monitor the eluent at 268 nm and 296 nm.
-
ESI-MS: Confirm the presence of gadusol by analyzing the HPLC fractions or a direct infusion of the extract via ESI-MS, looking for the characteristic mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.
-
Heterologous Production of Gadusol in Engineered Yeast
Gadusol can be produced on a larger scale by introducing the zebrafish biosynthetic genes into a microbial host, such as Komagataella phaffii (formerly Pichia pastoris) or Saccharomyces cerevisiae.[2][14]
Objective: To engineer a yeast strain for the heterologous production of gadusol.
Materials:
-
Yeast expression vectors (e.g., pPICZ or pYES series)
-
Competent yeast cells (K. phaffii or S. cerevisiae)
-
Zebrafish cDNA library or synthetic genes for EEVS and MT-Ox
-
Restriction enzymes and DNA ligase (or Gibson Assembly/yeast homologous recombination materials)
-
Yeast growth media (e.g., YPD, BMGY, BMMY for Pichia; SC dropout media for Saccharomyces)
-
Methanol or galactose for induction
-
Standard molecular biology equipment for cloning and yeast transformation
Methodology:
-
Gene Cloning:
-
Amplify the coding sequences for zebrafish EEVS and MT-Ox enzymes via PCR.
-
Clone the genes into a suitable yeast expression vector under the control of an inducible promoter (e.g., AOX1 for Pichia, GAL1 for Saccharomyces). Both genes can be placed in the same vector or in separate vectors for co-transformation.
-
-
Yeast Transformation: Transform the expression constructs into the chosen yeast host strain using standard protocols (e.g., electroporation or lithium acetate (B1210297) method).
-
Strain Selection: Select for positive transformants on appropriate antibiotic or auxotrophic marker-based selection plates.
-
Expression and Production:
-
Grow a starter culture of the engineered yeast strain in a non-inducing medium.
-
Inoculate a larger volume of expression medium with the starter culture.
-
Induce protein expression by adding the appropriate inducer (e.g., methanol for the AOX1 promoter).
-
Continue fermentation for 48-72 hours. Since gadusol can be secreted, both the culture supernatant and cell lysate should be analyzed.[2]
-
-
Extraction and Purification:
-
Separate the cells from the culture medium by centrifugation.
-
Extract gadusol from the supernatant and/or lysed cells using methods similar to those described in Protocol 3.1.
-
Purification can be achieved using chromatographic techniques, such as column chromatography with a resin like Dowex 50W.[15]
-
Caption: Workflow for gadusol isolation and heterologous production.
References
- 1. Gadusol | 76663-30-4 | Benchchem [benchchem.com]
- 2. De novo synthesis of a sunscreen compound in vertebrates | eLife [elifesciences.org]
- 3. Gadusol is a maternally provided sunscreen that protects fish embryos from DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Gadusol (EVT-430010) | 76663-30-4 [evitachem.com]
- 6. Buy Gadusol | 76663-30-4 [smolecule.com]
- 7. Gadusol | C8H12O6 | CID 195955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Exploration of the Photoprotective Potential of Gadusol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. Shedding light on sunscreen biosynthesis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US11739337B2 - Gadusol derivative production in bacteria - Google Patents [patents.google.com]
- 13. De novo synthesis of a sunscreen compound in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Synthesis and properties of the natural ultraviolet absorber gadusol in Komagataella phaffii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
